

Mass Spectrometry of 4-(4-bromophenoxy)phenol: A Comparative Fragmentation Analysis

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Compound of Interest

Compound Name: **4-(4-Bromophenoxy)phenol**

Cat. No.: **B084324**

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For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is crucial for their identification and structural elucidation. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of **4-(4-bromophenoxy)phenol** against related compounds, supported by established fragmentation patterns of similar molecules. Due to the absence of a publicly available experimental mass spectrum for **4-(4-bromophenoxy)phenol**, this guide utilizes data from analogous structures to predict its fragmentation pathway, offering a valuable resource for analytical scientists.

Predicted Mass Spectrum and Fragmentation of 4-(4-bromophenoxy)phenol

The mass spectrum of **4-(4-bromophenoxy)phenol** (Molecular Weight: 265.10 g/mol) is expected to be characterized by a prominent molecular ion peak due to the stability of the aromatic rings. The presence of the bromine atom will result in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak. The fragmentation is predicted to be driven by cleavage of the ether linkage and loss of small neutral molecules from the phenolic ring.

Table 1: Predicted Mass Spectral Data for **4-(4-bromophenoxy)phenol**

m/z (Predicted)	Proposed Fragment Ion	Fragment Structure	Notes
264/266	$[C_{12}H_9BrO_2]^+$	Molecular Ion	The isotopic pattern of bromine ($^{79}Br/^{81}Br$) results in two peaks of nearly equal abundance.
185	$[C_{12}H_9O_2]^+$	Loss of Br radical	Cleavage of the Carbon-Bromine bond.
173/175	$[C_6H_4BrO]^+$	Bromophenoxy radical cation	Cleavage of the ether bond.
157/159	$[C_6H_4Br]^+$	Bromophenyl cation	Loss of the phenoxy group.
93	$[C_6H_5O]^+$	Phenoxy cation	Cleavage of the ether bond with charge retention on the non-brominated ring.
77	$[C_6H_5]^+$	Phenyl cation	Loss of the bromophenoxy group.
65	$[C_5H_5]^+$	Cyclopentadienyl cation	Characteristic fragment from the phenol moiety, resulting from the loss of CO.

Comparative Analysis with Related Compounds

The predicted fragmentation of **4-(4-bromophenoxy)phenol** can be compared with the known mass spectra of related compounds such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and phenol. In the analysis of OH-PBDEs, common fragmentation pathways include the cleavage of the ether bond and the loss of bromine radicals^[1]. For instance, the mass spectra of hydroxylated BDEs often show fragment ions corresponding to the brominated

phenol and the non-brominated phenol moieties[1]. Phenol itself characteristically loses a molecule of carbon monoxide (CO) to form the stable cyclopentadienyl cation at m/z 65[2][3]. These established fragmentation patterns strongly support the predicted fragmentation of **4-(4-bromophenoxy)phenol**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of **4-(4-bromophenoxy)phenol** using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

- Dissolve a known amount of **4-(4-bromophenoxy)phenol** in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.
- Perform serial dilutions to obtain a working standard solution of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 7890B GC or equivalent.
- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

• Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 300 °C.

- Final hold: 10 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions:

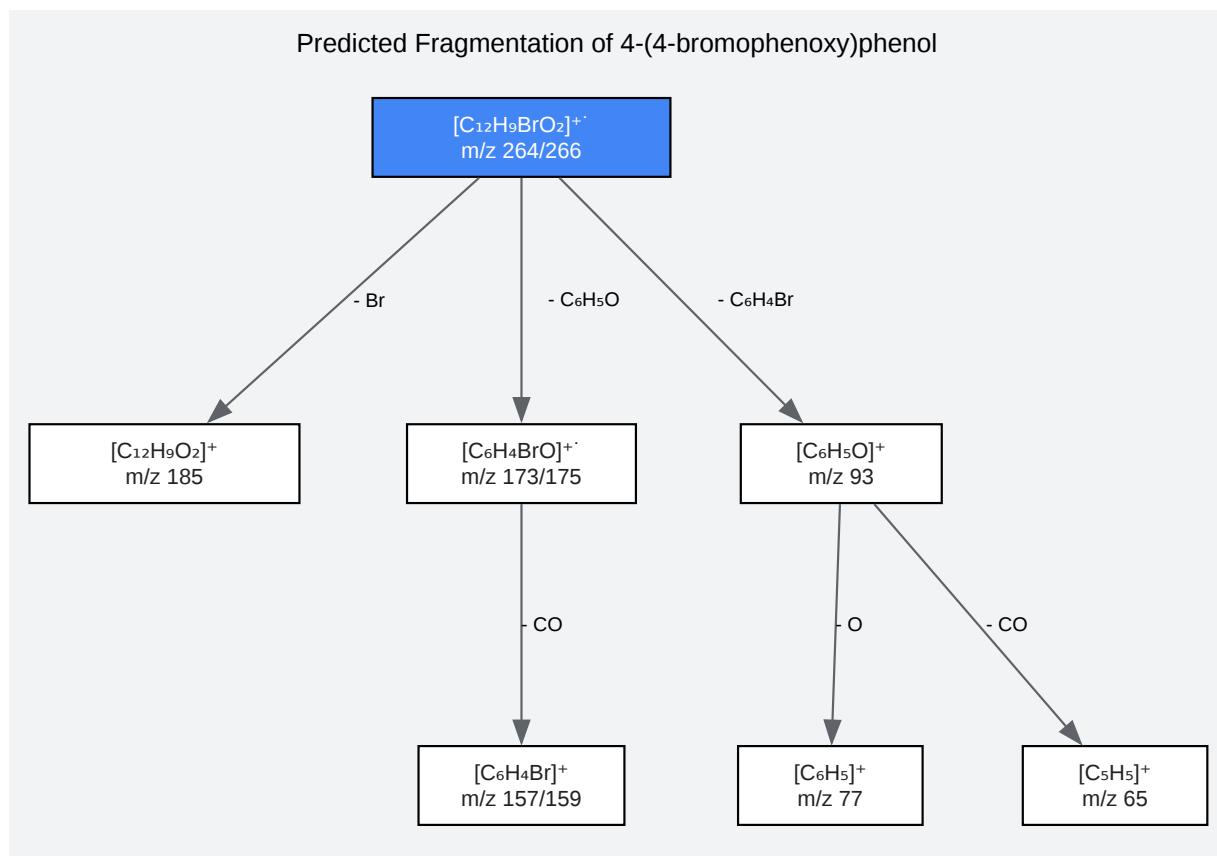
- MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-500.
- Scan Rate: 2 scans/second.
- Transfer Line Temperature: 280 °C.

4. Data Analysis:

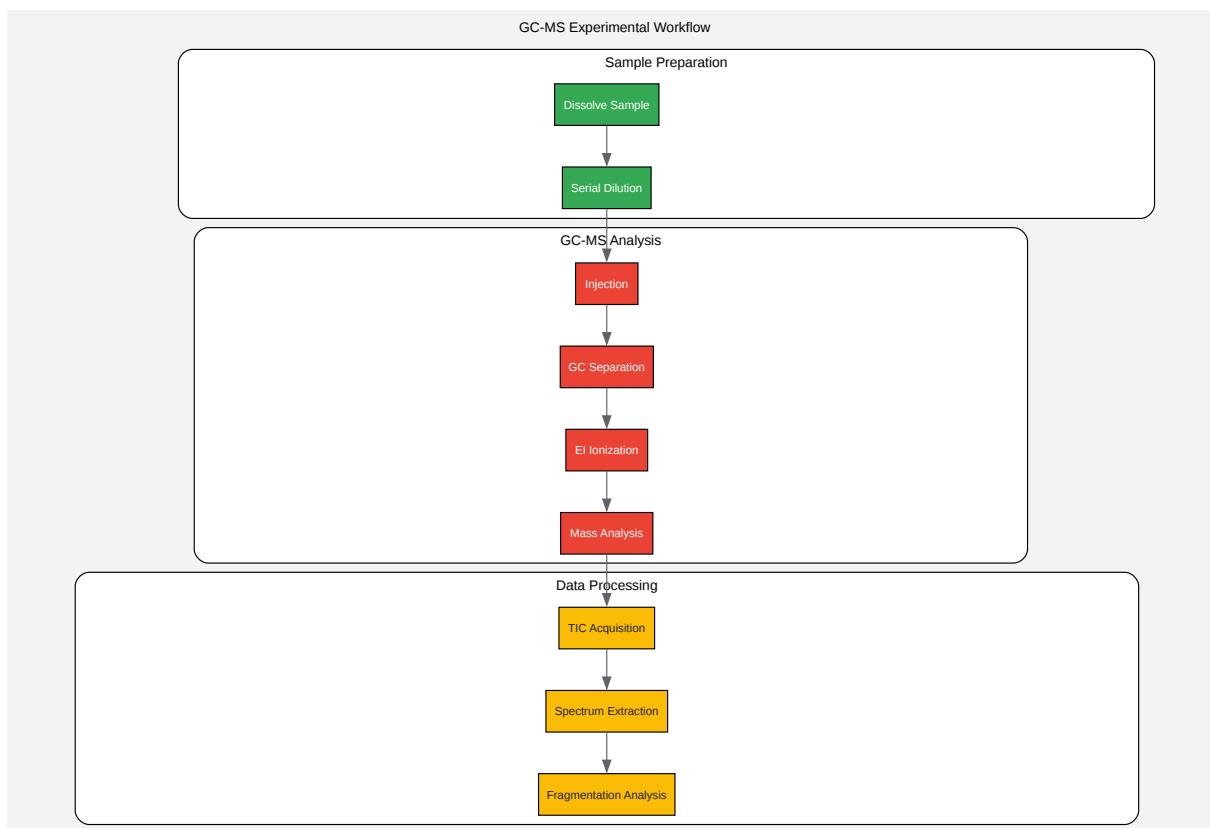
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum from the chromatographic peak corresponding to **4-(4-bromophenoxy)phenol**.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of related compounds from a mass spectral library (e.g., NIST).

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of **4-(4-bromophenoxy)phenol** and the experimental workflow for its analysis.

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Caption: Predicted EI fragmentation pathway of **4-(4-bromophenoxy)phenol**.



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Caption: Workflow for the GC-MS analysis of **4-(4-bromophenoxy)phenol**.

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